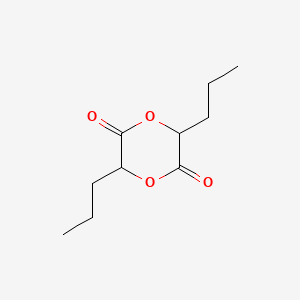

3,6-Dipropyl-1,4-dioxane-2,5-dione

Description

Significance of Cyclic Diesters in Biodegradable Polymer Synthesis

Cyclic diesters, such as glycolide (B1360168) and lactide, are foundational monomers in the field of biodegradable polymers. Their significance lies in their ability to undergo ring-opening polymerization (ROP) to produce high molecular weight polyesters with tunable properties. This method of polymerization is highly efficient and allows for excellent control over the polymer's molecular architecture. The resulting polyesters, like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA), are prized for their biocompatibility and biodegradability, making them suitable for a wide array of applications, from medical implants and drug delivery systems to environmentally friendly packaging. The ester linkages in their backbones are susceptible to hydrolysis, leading to their degradation into non-toxic, naturally occurring α-hydroxy acids.

Overview of 3,6-Dialkylated-1,4-dioxane-2,5-dione Systems in Academic Research

The 3,6-dialkylated-1,4-dioxane-2,5-dione system offers a versatile platform for creating a diverse range of biodegradable polymers. By varying the alkyl substituents at the 3 and 6 positions of the dioxane ring, researchers can systematically modify the properties of the resulting polyesters. The most extensively studied member of this family is 3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide, the precursor to PLA.

Increasing the length of the alkyl side chains from methyl to longer groups like propyl has a predictable influence on the polymer's characteristics. Generally, longer alkyl groups increase the hydrophobicity of the polymer, which can slow down the rate of hydrolytic degradation. Concurrently, the glass transition temperature (Tg) tends to decrease with longer, more flexible side chains, leading to softer and more flexible materials. This ability to tune properties by simply changing the alkyl substituent makes this class of monomers a prime target for academic and industrial research aimed at developing custom-designed biodegradable materials.

Research Trajectory and Scope for 3,6-Dipropyl-1,4-dioxane-2,5-dione

While lactide has been the subject of exhaustive research, the study of this compound remains a more niche area. The research trajectory for this specific monomer is focused on understanding how the propyl side chains impact its polymerization behavior and the ultimate properties of the resulting polymer, poly(2-hydroxyvaleric acid). The primary interest lies in developing polymers that are more hydrophobic and have lower glass transition temperatures than PLA, potentially offering advantages in applications requiring greater flexibility and slower degradation rates. The scope of research includes establishing efficient synthesis and purification methods for the monomer, optimizing its polymerization, and thoroughly characterizing the thermal, mechanical, and biodegradable properties of the homopolymer and its copolymers.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dipropyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-5-7-9(11)14-8(6-4-2)10(12)13-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFNCRCPGMECJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)OC(C(=O)O1)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337519 | |

| Record name | 3,6-Dipropyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24985-61-3 | |

| Record name | 3,6-Dipropyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dipropyl 1,4 Dioxane 2,5 Dione

Direct Cyclization Approaches

Direct methods for the synthesis of 3,6-dipropyl-1,4-dioxane-2,5-dione involve the formation of the cyclic dimer from its corresponding α-hydroxy acid precursor, 2-hydroxypentanoic acid. These approaches are conceptually straightforward but often face challenges in achieving high yields.

Condensation Reactions of α-Hydroxy Acids

The direct condensation of two molecules of an α-hydroxy acid, such as 2-hydroxypentanoic acid, to form the corresponding 1,4-dioxane-2,5-dione is a principal synthetic route. This reaction typically involves the removal of two molecules of water. However, this method is often hampered by the competing intermolecular esterification, which leads to the formation of linear and cyclic oligomers of varying lengths, resulting in poor yields of the desired cyclic dimer. google.com

Thermolytic Ring Closure of Oligomers

A common two-step approach to synthesize 1,4-dioxane-2,5-diones involves the initial formation of low molecular weight oligomers of the corresponding α-hydroxy acid, followed by their thermolytic depolymerization to yield the cyclic dimer. google.com In the case of this compound, this would involve heating 2-hydroxypentanoic acid to form oligomers of poly(2-hydroxypentanoic acid) with the removal of water.

The subsequent step is the thermolysis of these oligomers, typically at high temperatures (around 250 °C) and often in the presence of a catalyst. google.com The cyclic dimer is generally distilled from the reaction mixture as it forms to shift the equilibrium towards the product. This process, however, is often plagued by issues such as excessive tar formation, low yields, and slow reaction rates. google.com An improvement to this method involves the use of an inert gas to carry the product from the reaction mixture to a solvent system. google.com

Indirect Synthesis via Precursors

Indirect synthetic methods offer alternative routes to this compound that can potentially provide higher yields and greater control over the final product by proceeding through stable intermediates.

Acylation of α-Hydroxy Acids with α-Halo Carboxylic Acid Derivatives

A more controlled method for the synthesis of 1,4-dioxane-2,5-diones involves the acylation of an α-hydroxy acid with an α-halo carboxylic acid derivative, followed by an intramolecular cyclization. For the synthesis of the symmetrically substituted this compound, this would involve the reaction of 2-hydroxypentanoic acid with a 2-halopentanoyl halide, such as 2-bromopentanoyl bromide.

This reaction forms an intermediate ester, O-(2-bromopentanoyl)-2-hydroxypentanoic acid. The subsequent intramolecular cyclization of this intermediate, typically promoted by a base, leads to the formation of the desired this compound. This method has been successfully employed for the synthesis of various unsymmetrically substituted 1,4-dioxane-2,5-diones with yields ranging from 60-85%. google.com While specific data for the dipropyl derivative is not available, this approach is expected to be a viable route.

A similar strategy has been reported for the synthesis of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione, which was prepared in four steps starting from glutamic acid and bromoacetyl bromide. sigmaaldrich.com

Intramolecular Cyclization Techniques

The final step in the indirect synthesis described above is an intramolecular cyclization. This ring-closure reaction is a key step and is typically facilitated by a base, which deprotonates the hydroxyl group of the α-hydroxy acid moiety, enabling a nucleophilic attack on the carbon atom bearing the halogen. This results in the displacement of the halide and the formation of the six-membered ring of the 1,4-dioxane-2,5-dione.

The efficiency of this cyclization can be influenced by several factors, including the choice of base, solvent, and reaction temperature. The use of dilute solutions can favor the intramolecular reaction over competing intermolecular reactions. google.com

Stereoselective Synthesis of this compound Isomers

Since 2-hydroxypentanoic acid is a chiral molecule, this compound can exist as three stereoisomers: (3S,6S)-, (3R,6R)-, and the meso-(3R,6S)-form. The stereochemistry of the final product is crucial as it significantly impacts the properties of the resulting polymers. For instance, in the case of the dimethyl analog, lactide, the different stereoisomers exhibit distinct crystallinities and thermal stabilities. vulcanchem.com

The stereoselective synthesis of specific isomers of this compound requires the use of enantiomerically pure starting materials. For example, to synthesize the (3S,6S)-isomer, one would start with (S)-2-hydroxypentanoic acid. The synthetic methods described above can be adapted for stereoselective synthesis by ensuring that the stereochemical integrity of the chiral centers is maintained throughout the reaction sequence.

Strategies for Functionalization of 1,4-Dioxane-2,5-dione Derivatives

The functionalization of the 1,4-dioxane-2,5-dione ring system is a key strategy for tailoring the properties of the resulting polymers, such as polylactides and related materials. By introducing various functional groups, researchers can modify characteristics like hydrophobicity, degradation rate, and thermal properties, as well as introduce specific biological activities. sigmaaldrich.comnih.gov

One approach to functionalization begins with readily available epoxides, which can be prepared from corresponding aldehydes and ketones. The key step involves the ring-opening of the epoxide with ethylene (B1197577) glycol monosodium salt, followed by cyclization of the resulting diol to form functionalized 1,4-dioxanes. enamine.net This method allows for the creation of novel structures, including spirocyclic compounds with additional cycloalkane, piperidine, or pyrrolidine (B122466) rings, which are valuable building blocks in medicinal chemistry. enamine.net

Another strategy involves the synthesis of 1,4-dioxan-2,5-diones from functionalized starting materials. For example, (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) was synthesized in four steps from glutamic acid and bromoacetyl bromide. researchgate.netnih.gov The resulting monomer contains a pendant functional group that does not hinder the ring-opening polymerization. researchgate.netnih.gov This allows for the creation of polymers with pendant carboxylic acid groups after deprotection, offering sites for further modification. researchgate.netnih.gov

The table below summarizes various substituted 1,4-dioxane-2,5-dione derivatives and their precursors, illustrating the diversity of functionalization strategies.

| Substituted 1,4-Dioxane-2,5-dione | Precursor(s) | Key Features of Functionalization |

| 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) | Lactic Acid | A fundamental building block for PLA, derived from a renewable resource. sigmaaldrich.com |

| 3,6-Diphenyl-1,4-dioxane-2,5-dione | Mandelic Acid | Synthesized via direct condensation, though with significant oligomer formation. google.com |

| 3,3,6,6-Tetraphenyl-1,4-dioxane-2,5-dione | Diphenylacetic Acid | An exception where direct condensation gives a high yield. google.com |

| (3S)-[(Benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) | Glutamic Acid, Bromoacetyl Bromide | Introduces a pendant carboxylic acid group for further modification. researchgate.netnih.gov |

| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives | 6,6-diphenyl-1,4-dioxane scaffold | Functionalization of the phenoxy moiety leads to compounds with potential pharmacological activity. nih.gov |

The ring-opening polymerization (ROP) of these functionalized monomers is a primary method for producing polymers with tailored properties. rsc.orgnih.gov A variety of catalysts, including metal-based and organic catalysts, can be employed for the ROP of lactides and their derivatives. rsc.org Organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) and combinations of thiourea (B124793) and (-)-sparteine, have been shown to effectively polymerize functionalized monomers like BED in a controlled manner under mild conditions. researchgate.netnih.gov The choice of catalyst and reaction conditions allows for precise control over the polymer's molecular weight, polydispersity, and end groups. encyclopedia.pubrsc.org

Ring Opening Polymerization Rop of 3,6 Dipropyl 1,4 Dioxane 2,5 Dione

General Principles and Mechanisms of Dioxane-2,5-dione ROP

The ROP of 1,4-dioxane-2,5-diones, such as the 3,6-dipropyl derivative, is a versatile method for producing biodegradable polyesters. These polymers are analogues of poly(lactic acid) (PLA), which is derived from the dimethyl variant of this monomer class, known as lactide. sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com The polymerization process is typically initiated by a catalyst and involves the cleavage of one of the two endocyclic ester bonds within the monomer ring. google.com

The process is generally conducted under controlled conditions to manage the polymer's molecular weight and structure. The reaction involves a starting monomer, an initiator (often a protic source like an alcohol), and a catalyst. google.com The initiator becomes the starting point of the growing polymer chain.

The ROP of 1,4-dioxane-2,5-diones is a form of chain-growth polymerization. In this mechanism, monomers are added sequentially to a growing polymer chain that has a reactive site at its end. vulcanchem.com This differs from step-growth polymerization, where monomers and polymer chains of various sizes can react with each other. A key feature of chain-growth polymerization is that high molecular weight polymers are formed early in the reaction process, as monomers are rapidly consumed at the active chain ends.

The polymerization proceeds through three main steps:

Initiation: An active species is generated that opens the first monomer ring. This can be an anion, cation, or a coordination complex, depending on the catalyst used. The initiator, often an alcohol, attacks the carbonyl carbon of the monomer, leading to the ring opening and the formation of a propagating species.

Propagation: Monomers are successively added to the reactive end of the growing polymer chain. With each addition, the ring of a new monomer is opened, and the chain extends by one monomer unit.

Termination: The reactive site at the end of the polymer chain is deactivated, ceasing chain growth. This can occur through various side reactions or by the deliberate addition of a terminating agent.

The structure of the monomer, particularly the nature of the substituents on the ring, significantly impacts its polymerizability and the properties of the resulting polymer. For 3,6-dialkyl-1,4-dioxane-2,5-diones, the size and stereochemistry of the alkyl groups are critical.

The presence of bulky substituents, such as the propyl groups in 3,6-dipropyl-1,4-dioxane-2,5-dione, influences reactivity. A comparative study on various 3,6-disubstituted 1,4-dioxane-2,5-diones showed that the regioselectivity of the ring-opening depends on the bulkiness of these substituents. researchgate.net Larger substituents can create steric hindrance, potentially affecting the rate of polymerization and the approach of the catalyst. For instance, studies on alkyl- and aryl-substituted 1,4-dioxane-2,5-diones have shown that the glass transition temperature (Tg) of the polymers can be varied over a wide range, from below -40 °C to over 100 °C, by changing the substituent. researchgate.net It is expected that the propyl groups would lead to a lower Tg compared to the methyl groups in polylactide due to increased chain flexibility.

The stereochemistry of the substituents (whether they are in a cis or trans arrangement) also plays a crucial role. For the dimethyl analogue (lactide), the different stereoisomers ((S,S), (R,R), and meso) yield polymers with distinct properties. vulcanchem.com Similarly, the stereochemical configuration of this compound would be critical for the resulting polymer's crystallinity and thermal stability.

Table 1: Influence of Substituent on Glass Transition Temperature (Tg) in Poly(3,6-dialkyl-1,4-dioxane-2,5-dione)s Note: Data for the propyl derivative is inferred based on trends observed in related polymers.

| Substituent (R) | Monomer Name | Resulting Polymer | Reported Tg (°C) | Source |

|---|---|---|---|---|

| Methyl | Lactide | Poly(lactic acid) | ~45-60 | researchgate.net |

| Ethyl | 3,6-Diethyl-1,4-dioxane-2,5-dione | Poly(3-hydroxyvalerate) | ~ -1 | General knowledge |

| Propyl | This compound | Poly(3-hydroxyhexanoate) | Estimated lower than ethyl | Inference |

| Isopropyl | 3,6-Diisopropyl-1,4-dioxane-2,5-dione | Poly(3-hydroxy-4-methylvalerate) | Data not available | researchgate.net |

| Benzyl | 3,6-Dibenzyl-1,4-dioxane-2,5-dione | Poly(3-hydroxy-4-phenylbutyrate) | ~43 | researchgate.net |

Catalytic Systems in the ROP of this compound

The choice of catalyst is fundamental to controlling the ROP, influencing reaction rates, polymer molecular weight, and stereochemistry. Catalysts for the ROP of cyclic esters are broadly classified into metal-based, organocatalytic, and biocatalytic systems.

Metal-based catalysts are widely used for the ROP of cyclic esters.

Stannous Octoate (Sn(Oct)₂): This is one of the most common catalysts for the ROP of lactide and other cyclic esters due to its high efficiency. researchgate.net It is typically used at temperatures between 130–180°C. vulcanchem.com The mechanism involves the coordination of the monomer's carbonyl oxygen to the tin atom, followed by the insertion of the monomer into a tin-alkoxide bond, which is formed by the reaction of Sn(Oct)₂ with an alcohol initiator. This "coordination-insertion" mechanism is applicable to a wide range of dioxane-2,5-diones, including the 3,6-dipropyl variant.

Magnesium-containing Phenolate (B1203915) Complexes: These catalysts have gained attention as effective and less toxic alternatives to tin-based systems. Magnesium complexes with bulky phenolate ligands, such as 2,6-di-tert-butyl-4-methylphenolate (BHT), have shown high activity in the ROP of lactide and other cyclic esters. researchgate.net These complexes often exist as dimers in their active state and can facilitate polymerization through a cooperative effect between the two metal centers. researchgate.net The bulky ligands help to prevent catalyst aggregation and tune the steric and electronic environment around the magnesium center, which can influence stereoselectivity.

Table 2: Comparison of Metal-Based Catalysts in ROP of Cyclic Esters

| Catalyst | Typical Monomer | Key Features | Source |

|---|---|---|---|

| Stannous Octoate (Sn(Oct)₂) | Lactide, Caprolactone (B156226) | High efficiency, widely used, requires high temperatures. | vulcanchem.comresearchgate.net |

| Magnesium-BHT Complexes | Lactide, Cyclic Esters | High activity, lower toxicity than tin, potential for stereocontrol. | researchgate.net |

| Aluminum Salen Complexes | Lactide | Good control over polymerization, potential for stereoselectivity. | sigmaaldrich.cn |

Organocatalysts are metal-free molecules that can promote ROP under mild conditions. Their use avoids potential metal contamination in the final polymer, which is crucial for biomedical applications.

DBU/Thiourea (B124793): A prominent example is the dual catalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong base, and a thiourea derivative. researchgate.netacs.org This system operates through a bifunctional activation mechanism. The thiourea component acts as a hydrogen-bond donor, activating the monomer by binding to its carbonyl oxygen. Simultaneously, the DBU base activates the initiator (alcohol) by deprotonation, making it a more potent nucleophile. acs.orgnih.gov This cooperative action allows for controlled polymerization at or near room temperature, yielding polymers with predictable molecular weights and narrow distributions. This system has been successfully applied to various substituted morpholine-2,5-diones and dioxane-2,5-diones and is expected to be effective for this compound. researchgate.netresearchgate.netnih.gov

Other organocatalysts include 4-(dimethylamino)pyridine (DMAP) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.netrsc.org

Enzymes, particularly lipases, have emerged as powerful biocatalysts for ROP, offering high selectivity and operation under environmentally benign conditions.

Lipase-Catalyzed Polymerization: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the ROP of various cyclic esters. The reaction typically proceeds in an organic solvent or in bulk. The proposed mechanism involves the activation of the monomer at the enzyme's active site (serine residue), followed by a nucleophilic attack from the growing polymer chain's hydroxyl end. While extensively studied for lactones like ε-caprolactone, lipases have also been used for the polymerization of some 1,4-dioxane-2,5-diones. The larger propyl substituents on this compound might pose a challenge for enzymatic polymerization due to steric constraints within the enzyme's active site, potentially leading to lower reaction rates or requiring specific, engineered lipases for efficient conversion.

Initiator Systems for Controlled Polymerization

The successful synthesis of well-defined polymers from this compound via ring-opening polymerization is critically dependent on the choice of the initiator system. An ideal initiator provides control over molecular weight, a narrow molecular weight distribution (polydispersity index, PDI), and predictable end-group functionality. Research into the ROP of structurally similar alkyl-substituted lactides provides a strong predictive framework for the types of initiators that are effective for this monomer. These can be broadly categorized into metal-based initiators and organocatalysts.

Metal-Based Initiators:

A wide array of metal complexes has been demonstrated to be highly effective for the ROP of lactides. These initiators typically operate through a coordination-insertion mechanism, where the monomer coordinates to the metal center before the alkoxide initiator attacks the carbonyl carbon, leading to ring opening and insertion of the monomer into the metal-alkoxide bond.

Tin(II) Octoate (Sn(Oct)₂): Tin(II) octoate is one of the most widely used catalysts for the ROP of lactides, often in conjunction with a protic co-initiator such as an alcohol. researchgate.net For the polymerization of this compound, Sn(Oct)₂ would be expected to be a highly effective catalyst, promoting polymerization under bulk (melt) conditions at elevated temperatures. The alcohol co-initiator becomes the starting point of the polymer chain, allowing for control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio.

Yttrium and Rare-Earth Metal Complexes: Yttrium and other rare-earth metal complexes bearing ligands such as amino-alkoxy-bis(phenolates) have been shown to be exceptionally active for the ROP of lactides. researchgate.net These initiators can provide excellent control over the polymerization, leading to polymers with predictable molecular weights and low PDIs, often under milder reaction conditions than those required for Sn(Oct)₂. The steric and electronic properties of the ligands can be tuned to influence the stereoselectivity of the polymerization.

Group 4 Metal Initiators: Zirconium and hafnium complexes supported by tetradentate bis(phenolato) ligands are also potent initiators for lactide polymerization. nih.gov These systems are known for their high activity and ability to control the stereochemistry of the resulting polymer.

Organocatalysts:

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ROP, which is particularly advantageous for biomedical applications where metal contamination is a concern.

4-Dimethylaminopyridine (B28879) (DMAP): DMAP is a versatile nucleophilic catalyst that can initiate the ROP of lactides. nih.gov It operates via a nucleophilic mechanism where DMAP attacks the carbonyl carbon of the monomer, leading to a zwitterionic intermediate that propagates the polymerization.

Thiourea/Amine Systems: Bifunctional catalysts, such as a combination of a thiourea and an amine like (-)-sparteine, have demonstrated high efficiency and control in the ROP of functionalized lactides. nih.gov The thiourea activates the monomer through hydrogen bonding, while the amine acts as the nucleophilic initiator. This dual activation pathway often leads to controlled polymerization under mild conditions.

| Initiator System | Typical Co-initiator/Catalyst | Expected Polymerization Conditions | Key Features |

| Tin(II) Octoate (Sn(Oct)₂) | Alcohol (e.g., 1-dodecanol) | Bulk, 140-180 °C | Widely used, effective for high molecular weight polymers. researchgate.net |

| Yttrium Complexes | None (initiator is the complex) | Solution (e.g., toluene), Room Temp. to 80 °C | High activity, excellent control over MW and PDI. researchgate.net |

| Group 4 Metal Complexes | None (initiator is the complex) | Solution (e.g., toluene), 70 °C | High activity, potential for stereocontrol. nih.gov |

| 4-Dimethylaminopyridine (DMAP) | Alcohol (optional) | Solution (e.g., CH₂Cl₂), Room Temp. | Metal-free, moderate control. nih.gov |

| Thiourea/(-)-sparteine | None | Solution (e.g., CH₂Cl₂), 30 °C | Metal-free, high control, mild conditions. nih.gov |

Kinetic Studies of Polymerization Processes

The study of polymerization kinetics is essential for understanding the reaction mechanism, optimizing reaction conditions, and tailoring the properties of the final polymer. For the ring-opening polymerization of this compound, the kinetics are expected to follow trends observed for other lactides, primarily exhibiting first-order dependence on both monomer and initiator concentrations. researchgate.net

Key Kinetic Parameters and Observations:

First-Order Kinetics: The rate of polymerization (Rp) is typically directly proportional to the concentration of the monomer ([M]) and the initiator ([I]), as described by the equation: Rp = kp[M][I], where kp is the propagation rate constant. This relationship allows for the predictable control of the polymerization rate by adjusting the concentrations of the reactants. researchgate.net

Living/Controlled Nature: In a well-controlled ROP, the number of active polymer chains remains constant throughout the reaction, and termination or chain transfer reactions are minimal. This "living" character is evidenced by a linear increase in the number-average molecular weight (Mn) with monomer conversion and a narrow polydispersity index (PDI), typically below 1.2.

Influence of Initiator on Rate: The choice of initiator has a profound impact on the polymerization rate. Highly active initiators like yttrium complexes can achieve high conversions in a short period, even at moderate temperatures. researchgate.net In contrast, some organocatalysts may require longer reaction times or slightly elevated temperatures to achieve similar conversions.

Effect of Temperature: The rate of polymerization is also temperature-dependent, generally following the Arrhenius equation. Higher temperatures lead to an increased rate constant (kp) and faster polymerization. However, excessively high temperatures can also promote side reactions such as transesterification, which can broaden the PDI and lead to a loss of control. For Sn(Oct)₂-catalyzed polymerizations, a common temperature range is 140-180 °C. researchgate.net

A representative kinetic study of the ROP of an alkyl-substituted lactide initiated by Sn(Oct)₂/alcohol is summarized in the table below. This data illustrates the typical progression of a controlled polymerization.

| Time (min) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| 0 | 0 | - | - |

| 30 | 25 | 5,200 | 1.15 |

| 60 | 48 | 9,800 | 1.12 |

| 120 | 85 | 17,500 | 1.10 |

| 240 | 98 | 20,100 | 1.11 |

Copolymerization Strategies Involving 3,6 Dipropyl 1,4 Dioxane 2,5 Dione

Random Copolymerization with Other Cyclic Esters (e.g., Lactide, Glycolide)

Random copolymerization of 3,6-dipropyl-1,4-dioxane-2,5-dione with other cyclic esters like lactide and glycolide (B1360168) offers a direct method to modify the physicochemical properties of the resulting polyesters. The incorporation of the propyl-substituted monomer into a polylactide (PLA) or poly(lactic-co-glycolic acid) (PLGA) backbone is anticipated to decrease the glass transition temperature (Tg) and crystallinity, while increasing the hydrophobicity. This is due to the larger alkyl side chains, which disrupt chain packing and increase the steric hindrance.

The copolymerization is typically carried out via ring-opening polymerization (ROP), often catalyzed by tin(II) octoate or other organometallic or organocatalysts. acs.orgacs.org The reactivity of the comonomers plays a crucial role in the final polymer microstructure. Glycolide is known to be more reactive than lactide, which can lead to a gradient or block-like structure in a batch polymerization if the monomers are not added in a controlled manner. acs.orgnih.gov Given the increased steric bulk of this compound, its reactivity is expected to be lower than that of both lactide and glycolide. This difference in reactivity would need to be carefully managed to achieve a truly random copolymer.

The properties of random copolymers are highly dependent on the comonomer composition. For instance, in PLGA, the degradation rate can be tuned by altering the lactide-to-glycolide ratio. acs.org Similarly, the incorporation of this compound would be expected to slow down the degradation rate of the resulting copolymer due to increased hydrophobicity and steric shielding of the ester linkages.

| Catalyst System | Comonomers | Resulting Copolymer | Key Findings | Reference |

| Tin(II) Octoate | Lactide, Glycolide | Poly(lactic-co-glycolic acid) (PLGA) | Widely used but can lead to broad molecular weight distributions. | acs.org |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Lactide, Glycolide | Poly(lactic-co-glycolic acid) (PLGA) | Provides better control over polymerization and narrower polydispersity. | acs.orgnih.gov |

| Zinc Lactate | L-lactide, Glycolide | Random Copolyesters | Glycolide polymerizes faster than L-lactide, but the difference is minimized with this catalyst, leading to more random sequences. | researchgate.net |

| Organophosphazene base/urea | Lactide, Glycolide | Random PLGA | Achieves ultrafast copolymerization at room temperature with controllable random microstructures. | rsc.org |

Block Copolymer Synthesis and Architectures

Block copolymers containing segments derived from this compound can be synthesized to create materials with unique phase-separated morphologies and properties. These architectures are typically achieved through sequential monomer addition in a living or controlled polymerization. For example, a hydrophilic block, such as polyethylene (B3416737) glycol (PEG), can be used as a macroinitiator for the ring-opening polymerization of this compound to form an amphiphilic diblock copolymer. rsc.org

Alternatively, sequential addition of different cyclic ester monomers can lead to all-polyester block copolymers. For instance, the polymerization of lactide could be followed by the addition of this compound to create a PLLA-b-poly(this compound) block copolymer. The distinct properties of each block—for example, the semi-crystallinity of PLLA and the amorphous, hydrophobic nature of the dipropyl-substituted block—would drive microphase separation, leading to the formation of well-defined nanostructures such as micelles, vesicles, or lamellae in solution or in the solid state. rsc.org The synthesis of such block copolymers requires a well-controlled polymerization technique to prevent chain termination and transesterification reactions, which would randomize the block sequence. nih.gov

Post-Polymerization Modification via Click Chemistry

Post-polymerization modification using "click" chemistry is a powerful tool for introducing a wide array of functionalities onto a polyester (B1180765) backbone. mdpi.com To apply this to copolymers of this compound, a "clickable" handle must first be incorporated into the polymer chain. This is typically achieved by copolymerizing with a functional monomer. A highly relevant example is the synthesis and polymerization of an alkyne-functionalized analog, 3,6-dipropargyl-1,4-dioxane-2,5-dione. google.com

This monomer can be homopolymerized or copolymerized with lactide to yield a polyester with pendant alkyne groups. These alkyne groups can then be readily modified with a variety of azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction. google.comnih.govrsc.org This approach allows for the attachment of biomolecules, fluorescent dyes, or other functional moieties without altering the polymer backbone. The mild reaction conditions of click chemistry are particularly advantageous for polyesters, which can be susceptible to degradation under harsher modification conditions. google.com

Another click chemistry approach is the thiol-ene reaction, which involves the addition of a thiol to a double bond. nsf.gov This could be applied to copolymers of this compound if a comonomer containing a carbon-carbon double bond is included in the polymerization.

| Click Reaction | Functional Monomer | Polymer Backbone | Attached Functionality | Application | Reference |

| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 3,6-dipropargyloxymethyl-1,4-dioxane-2,5-dione | Poly(lactic acid) copolymer | Alkyl and mPEG azides | Thermo-responsive biomaterials. | nih.govrsc.org |

| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 3,6-dipropargyl-1,4-dioxane-2,5-dione | Polyglycolide copolymer | Azide-substituted organic compounds | Functionalized biodegradable polymers. | google.com |

| Thiol-ene reaction | Cyclohexadiene oxide (CHDO) | Poly(lactide-co-cyclohexadiene oxide) | Methyl thioglycolate | Improved elasticity of biodegradable polymers. | nsf.gov |

Influence of Comonomer Ratios on Polymerization Outcomes

The ratio of comonomers in the feed is a critical parameter that significantly influences the polymerization kinetics, copolymer composition, and ultimately, the properties of the final material. researchgate.netneuroquantology.com In the copolymerization of this compound with monomers like lactide or glycolide, varying the feed ratio would allow for precise tuning of the copolymer's characteristics.

Increasing the proportion of this compound is expected to:

Alter the copolymer microstructure: As mentioned earlier, the differing reactivities of the comonomers mean that the feed ratio will not necessarily be identical to the ratio of monomers incorporated into the polymer chain at any given time. This can be quantified by determining the reactivity ratios of the comonomers.

Modify the thermal properties: A higher content of the dipropyl monomer will lead to a lower Tg and a reduction in or elimination of crystallinity. This is analogous to how increasing the proportion of a comonomer in ethylene-propylene copolymers affects their thermal behavior. researchgate.net

Impact the mechanical and degradation properties: An increased amount of the hydrophobic, bulky monomer would likely result in a more flexible, less rigid material with a slower degradation profile.

Systematic studies varying the comonomer feed ratio are essential for creating a library of copolymers with a wide spectrum of tunable properties. For example, in the copolymerization of L-lactide and ε-caprolactone, the comonomer feed ratio directly correlates with the composition of the resulting copolymer, allowing for predictable control over its properties. nih.gov

| Copolymer System | Influence of Comonomer Feed Ratio | Resulting Property Changes | Reference |

| L-lactide and ε-caprolactone | The component of the copolymer strictly correlated with the feed ratio. | Allows for predictable control over copolymer composition and properties. | nih.gov |

| Lipoamide and Styrene | The molecular weight of the copolymer reached a maximum at a specific feed ratio and then decreased. | The feed ratio can be optimized to achieve a desired molecular weight. | researchgate.net |

| Pyrrole and Aniline | Varying the feed ratio affects the geometry and vibrational frequencies of the copolymer. | Structural and thermal properties can be tuned by adjusting the monomer feed. | neuroquantology.com |

| Ethylene (B1197577) and Propylene | The comonomer distribution, influenced by the feed, affects the crystalline phase content. | Can improve long-term stability of the resulting material. | researchgate.net |

Polymer Microstructure and Advanced Characterization of Poly 3,6 Dipropyl 1,4 Dioxane 2,5 Dione

Stereoregularity and Chirality in Polymeric Structures

The monomer, 3,6-dipropyl-1,4-dioxane-2,5-dione, is a substituted analogue of lactide and possesses chiral centers. The stereochemistry of this monomer is critical as it dictates the properties of the resulting polymer. For instance, the (3S,6S) configuration denotes a cis arrangement of the propyl substituents. This specific stereochemistry influences the polymer's crystallinity and thermal stability. vulcanchem.com

Similar to its well-studied analogue, polylactide (PLA), the chirality of the monomeric units in poly(this compound) is a key determinant of its properties. chimia.chaidic.it The arrangement of the propyl groups along the polymer backbone can lead to different stereoisomers, such as isotactic, syndiotactic, and atactic polymers. Isotactic polymers, with all stereocenters having the same configuration, tend to be crystalline, while atactic polymers, with a random arrangement of stereocenters, are generally amorphous. aidic.it The use of stereospecific catalysts during polymerization can control the formation of specific stereoisomers, such as heterotactic PLA, which exhibits some degree of crystallinity. sigmaaldrich.comsigmaaldrich.cn

The diisopropyl substitution in (3S,6S)-(-)-3,6-Diisopropyl-1,4-dioxane-2,5-dione increases the hydrophobicity of the resulting polymer, which in turn corresponds to a longer degradation time compared to polylactides of similar molecular weights. sigmaaldrich.comsigmaaldrich.com

Molecular Weight and Polydispersity Control

The molecular weight and polydispersity of poly(this compound) are crucial parameters that significantly influence its physical and mechanical properties, such as strength, brittleness, and melt flow. lcms.cz High molecular weight polymers generally exhibit better mechanical properties. For instance, in the context of PLA, high molecular weight polymers (greater than 100,000 g/mol ) are used in applications like packaging that require good thermomechanical properties. chimia.ch

Ring-opening polymerization (ROP) is a common method for synthesizing high molecular weight polyesters like poly(this compound). chimia.chaidic.it The choice of catalyst and reaction conditions, such as temperature and time, allows for control over the molecular weight and polydispersity of the resulting polymer. sci-hub.se For example, tin(II) octoate is a catalyst frequently used in the ROP of lactide to produce high molecular weight PLA. vulcanchem.com The purity of the monomer is also critical; highly pure monomers are necessary to achieve high molecular weight polymers. chimia.ch

Spectroscopic Characterization Techniques (e.g., NMR, IR, ESI-MS)

A suite of spectroscopic techniques is employed to elucidate the structure and composition of poly(this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the chemical structure and stereochemistry of the polymer. researchgate.netresearchgate.net For instance, a 98% assay for (3S,6S)-(-)-3,6-Diisopropyl-1,4-dioxane-2,5-dione has been confirmed by NMR. sigmaaldrich.com In related polyesters, NMR is used to characterize the polymers and confirm their structure. researchgate.net

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the polymer, confirming its formation from the monomer. aidic.itntnu.no Characteristic ester carbonyl stretching vibrations are a key indicator of polymerization.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS can be utilized to determine the molecular weight of the polymer and to analyze the end-groups of the polymer chains, providing insights into the polymerization mechanism.

Chromatographic Methods for Molecular Weight Distribution (e.g., GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (MWD) of poly(this compound). lcms.czjordilabs.com This method separates polymer molecules based on their hydrodynamic volume in solution. jordilabs.com

The MWD is a critical parameter as it influences many of the polymer's physical properties. lcms.cz GPC/SEC analysis provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.czlcms.cz A narrow PDI indicates a more uniform polymer chain length. The choice of solvent and column is crucial for accurate GPC/SEC analysis of polymer dispersions. chromatographyonline.com For instance, Agilent PLgel 5 µm MIXED-C columns have been used for the analysis of hydroxyethyl (B10761427) cellulose. lcms.cz

Table 1: GPC/SEC Analysis Data for a Representative Polymer

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 50,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 95,000 g/mol |

| Polydispersity Index (PDI) | 1.9 |

This is an example table and does not represent actual data for Poly(this compound).

Microstructural Analysis via Advanced Spectroscopic and Crystallographic Methods (e.g., X-ray Diffraction)

The microstructure of poly(this compound), particularly its crystallinity, is investigated using advanced techniques like X-ray Diffraction (XRD).

X-ray Diffraction (XRD): XRD is a fundamental technique for determining the crystalline structure of polymers. researchgate.net Amorphous polymers produce a broad halo in the XRD pattern, while crystalline or semi-crystalline polymers show sharp diffraction peaks. sigmaaldrich.comsigmaaldrich.cn For example, in the case of a related compound, (S,S)-3,6-Diphenyl-1,4-dioxane-2,5-dione, X-ray analysis revealed an orthorhombic crystal system. researchgate.net The degree of crystallinity can be quantified from the XRD data, which is crucial as it affects the polymer's mechanical properties, thermal stability, and degradation rate. While specific crystallographic data for the diisopropyl variant is not readily available, computational models based on methyl-substituted analogs suggest a chair conformation. vulcanchem.com

Advanced spectroscopic methods can also provide insights into the polymer's microstructure. The combination of these techniques offers a comprehensive understanding of the structure-property relationships in poly(this compound).

Structure Performance Relationships in Poly 3,6 Dipropyl 1,4 Dioxane 2,5 Dione Systems

Influence of Alkyl Substituents on Polymer Architecture and Thermal Behavior

The nature of the alkyl groups at the 3 and 6 positions of the 1,4-dioxane-2,5-dione ring plays a pivotal role in determining the polymer's architecture and resulting thermal properties. The propyl groups in poly(3,6-dipropyl-1,4-dioxane-2,5-dione) significantly influence its characteristics compared to analogues with different alkyl substituents, such as the well-studied poly(lactic acid) or polylactide, which has methyl groups.

The length and bulkiness of the alkyl side chains directly impact chain mobility and intermolecular forces. Longer and more flexible alkyl chains, like the n-propyl group, can act as internal plasticizers, increasing the free volume within the polymer matrix. utwente.nl This increased free volume allows polymer chains to move more easily, which typically results in a lower glass transition temperature (Tg). utwente.nlsigmaaldrich.com Conversely, bulkier side groups can restrict chain rotation and decrease mobility, which would tend to increase Tg. sigmaaldrich.com For instance, polymers made from (3S,6S)-(-)-3,6-diisopropyl-1,4-dioxane-2,5-dione, an isomer of the dipropyl monomer, are noted to feature reduced glass transition temperatures compared to polylactides of similar molecular weights. acs.orgresearchgate.net

Furthermore, the alkyl substituent affects other physical properties. The presence of the larger propyl group increases the hydrophobicity of the polymer compared to polylactide. acs.orgresearchgate.net This increased resistance to water can lead to a longer degradation time, a crucial factor for applications requiring material longevity. acs.orgresearchgate.net The ability to systematically tune properties such as the entanglement molar mass and solubility parameter by simply changing the length of the n-alkyl substituent provides a powerful tool for designing advanced and sustainable aliphatic polyesters. umn.edunih.govacs.org

Table 1: General Influence of Alkyl Side Chain Characteristics on Polyester (B1180765) Properties

| Alkyl Substituent Characteristic | Effect on Polymer Chain | Impact on Thermal Properties (Tg) | Example Analogue |

|---|---|---|---|

| Short & Rigid (e.g., Methyl) | Less chain flexibility, potentially higher packing efficiency. | Baseline Tg (PLLA Tg ≈ 55 °C). rsc.org | Poly(lactic acid) |

| Bulky (e.g., Isopropyl) | Increased steric hindrance, restricted chain mobility but can disrupt packing. | Reduced Tg compared to polylactide. researchgate.net | Poly(3,6-diisopropyl-1,4-dioxane-2,5-dione) |

| Long & Flexible (e.g., Propyl) | Acts as an internal plasticizer, increasing free volume and chain mobility. utwente.nl | Generally decreases Tg. sigmaaldrich.com | Poly(this compound) |

Relationship between Stereochemistry and Polymer Properties, including Crystallinity

The stereochemistry of the this compound monomer is a critical determinant of the resulting polymer's properties, particularly its crystallinity. The monomer has two stereocenters, leading to three possible diastereomers: the enantiomeric pair (3S,6S) and (3R,6R), and the meso-form (3R,6S). nih.gov

The polymerization of a stereochemically pure enantiomer, such as (3S,6S)-3,6-dipropyl-1,4-dioxane-2,5-dione, results in an isotactic polymer, where all the propyl groups are aligned on the same side of the polymer chain. This regular structure allows the chains to pack into ordered crystalline domains, yielding a semi-crystalline material with a distinct melting temperature (Tm). nih.govmdpi.com In contrast, polymerization of the meso-lactide or a racemic mixture of the L- and D-lactide without a stereoselective catalyst produces an atactic polymer. researchgate.net The random arrangement of the propyl groups in atactic poly(this compound) prevents orderly chain packing, resulting in a completely amorphous material that has a glass transition temperature but does not melt. rsc.orgresearchgate.net

A powerful strategy to enhance polymer properties is through stereocomplexation. This occurs when enantiomeric polymers, one made from the (3S,6S)-monomer and one from the (3R,6R)-monomer, are blended. The strong interactions between the L- and D-configured chains lead to the formation of stereocomplex crystallites. nist.gov These stereocomplexes typically exhibit significantly enhanced thermal resistance, with melting points that can be much higher than those of the individual isotactic homopolymers. nist.gov They also show improvements in mechanical properties and resistance to hydrolysis. nist.gov For example, in polylactide systems, the addition of stereocomplex polylactide (s-PLA) as a nucleating agent can increase the crystallinity and thereby enhance mechanical properties like tensile strength and Young's modulus. nih.govnih.gov

Table 2: Influence of Stereochemistry on Polylactide Properties (Analogous to Poly(dipropyl-dioxane-dione))

| Polymer Type | Monomer(s) | Chain Structure | Crystallinity | Key Properties |

|---|---|---|---|---|

| Isotactic PLLA | L-Lactide | Regular | Semi-crystalline | Tm ≈ 180 °C, good tensile strength but can be brittle. rsc.org |

| Atactic PLA | rac-Lactide or meso-Lactide | Irregular | Amorphous | No Tm, lower mechanical strength. rsc.org |

| Stereocomplex PLA (sc-PLA) | Blend of PLLA and PDLA | Highly ordered packing of L- and D-chains | High | Enhanced Tm, improved mechanical strength and hydrolysis resistance. nist.gov |

Impact of Molecular Weight and Distribution on Material Performance

The molecular weight (MW) and molecular weight distribution (MWD, often expressed as the polydispersity index, PDI) are fundamental parameters that profoundly influence the performance of poly(this compound). osti.gov During polymerization, polymer chains of varying lengths are formed, so MW is typically discussed as an average (e.g., number-average Mn or weight-average Mw). osti.gov

Generally, as the molecular weight of a polyester increases, so do its mechanical properties up to a certain point. nih.gov Higher MW leads to more significant chain entanglement, which increases properties like tensile strength, toughness, and impact resistance because more energy is required to break or disentangle the chains. nih.gov For example, studies on other functionalized poly(α-hydroxy acids) have shown that high-MW polymers (Mn ≈ 171 kDa) exhibit significantly improved toughness, with higher fracture strength and strain, compared to their low-MW counterparts. mdpi.com However, this increase in MW also leads to higher melt viscosity, which can make the polymer more difficult to process using standard techniques like extrusion or injection molding. nih.govnih.gov

The molecular weight distribution also plays a crucial role. A narrow MWD (PDI close to 1.0) signifies that the polymer chains are of similar length, which generally leads to more consistent and predictable properties. researchgate.net A broad MWD indicates a wide range of chain lengths; the low-MW fraction can act as a plasticizer, softening the material, while the high-MW fraction disproportionately increases melt viscosity. osti.gov Therefore, controlling both the average molecular weight and its distribution through careful control of polymerization conditions (catalyst, temperature, reaction time) is essential for achieving desired material performance. researchgate.netumn.edu

Table 3: General Effect of Molecular Weight on Polyester Properties

| Property | Effect of Increasing Molecular Weight | Reason |

|---|---|---|

| Tensile Strength | Increases | Greater chain entanglement. nih.gov |

| Toughness / Impact Resistance | Increases | More energy needed to break entangled chains. nih.gov |

| Elongation at Break | Increases | Chains can be pulled further before breaking. nih.gov |

| Melt Viscosity | Increases | Increased resistance to flow due to longer, more entangled chains. nih.gov |

| Processability | Decreases | Higher viscosity makes processing more difficult. nih.gov |

| Degradation Time | Increases | Longer chains require more ester bond scissions to reduce MW significantly. acs.org |

Effects of Copolymer Composition on Overall Polymer Characteristics

Copolymerization is a versatile strategy for modifying the properties of polyesters like poly(this compound). By introducing one or more different monomers into the polymer chain, a wide spectrum of material characteristics can be achieved, bridging the properties of the respective homopolymers. rsc.org The properties of the resulting copolymer are dictated not only by the choice of comonomers but also by their relative ratios and distribution along the polymer chain (e.g., random, block, or graft). nih.gov

For example, copolymerizing a relatively rigid monomer like this compound with a soft, flexible monomer such as ε-caprolactone could produce materials with tailored flexibility and elasticity. rsc.org Increasing the proportion of the caprolactone (B156226) component would likely decrease the Tg and modulus while increasing the elongation at break, transitioning the material from a rigid plastic to a flexible thermoplastic elastomer.

Copolymerization can also be used to tune thermal stability and degradation rates. Incorporating bio-aromatic hydroxy acids into a polylactide chain has been shown to significantly increase both the Tg (from 50 °C to over 100 °C) and the thermal stability of the resulting copolymer. nist.gov Similarly, the degradation rate of copolymers is influenced by composition; for lactide and caprolactone copolymers, the rate increases with a higher lactide content and a more random monomer distribution due to changes in crystallinity and hydrophobicity. rsc.org This approach of using functionalized comonomers allows for the fine-tuning of properties, creating materials suitable for a wide array of applications, from medical devices to advanced packaging. nih.gov

Table 4: Illustrative Effect of Copolymer Composition on Thermal Properties (PLA-based Copolymers)

| Copolymer System | Comonomer | Effect on Properties | Reference |

|---|---|---|---|

| Poly(lactide-co-glycolide) (PLGA) | Glycolide (B1360168) | Alters degradation rate; 50:50 ratio degrades fastest. | acs.org |

| Poly(lactide-co-caprolactone) (PCL-PLA) | ε-Caprolactone | Creates materials from rigid plastics to soft elastomers; decreases Tg and modulus. | rsc.org |

| Poly(lactide-co-bioaromatic) | Hydroxyethylsyringic acid | Increases Tg from 50 °C to over 100 °C; enhances thermal stability. | nist.gov |

Design Principles for Tailored Poly(dioxane-2,5-dione) Materials

The design of poly(dioxane-2,5-dione) materials with specific, predictable performance characteristics relies on the strategic manipulation of key molecular parameters. The structure-property relationships discussed provide a set of guiding principles for creating tailored polymers.

Control of Thermal Properties and Hydrophobicity via Alkyl Substituents: The size and nature of the alkyl groups at the 3 and 6 positions are primary levers for controlling the polymer’s Tg and degradation profile. To create a more flexible polymer with a lower Tg, one can utilize longer, linear alkyl chains (like propyl) that increase free volume. utwente.nlsigmaaldrich.com To enhance hydrophobicity and slow degradation, bulkier or longer alkyl chains are effective. acs.orgresearchgate.net

Modulation of Crystallinity and Mechanical Strength through Stereochemistry: Control over the monomer's stereochemistry is essential for dictating crystallinity. Using stereopure L- or D-monomers leads to semi-crystalline isotactic polymers with higher mechanical strength and thermal stability. nih.gov For applications requiring amorphous, transparent materials, atactic polymers made from meso or racemic monomers should be used. researchgate.net For the highest levels of thermal and mechanical performance, blending enantiomeric PLLA and PDLA analogues to form stereocomplexes is a powerful strategy. nist.gov

Adjustment of Mechanical Performance and Processability with Molecular Weight: The target molecular weight is a critical design parameter. For applications requiring high strength and toughness, a high molecular weight polymer is necessary. nih.gov However, this must be balanced with the need for processability, as high MW leads to high melt viscosity. nih.gov A narrow molecular weight distribution is generally desirable for achieving consistent and predictable material properties. researchgate.net

Fine-Tuning of Properties through Copolymerization: Copolymerization offers the most versatile approach to fine-tune material properties. By incorporating comonomers with different characteristics (e.g., flexible, hydrophilic, aromatic), a wide range of properties such as elasticity, degradation rate, and thermal resistance can be precisely modulated. nist.govrsc.org This allows for the creation of random or block copolymers with performance profiles that are not achievable with homopolymers. nih.gov

By integrating these principles, materials based on poly(this compound) and related monomers can be rationally designed to meet the demanding requirements of various fields, including biomedical devices, sustainable packaging, and advanced engineering plastics.

Degradation Mechanisms of Poly 3,6 Dipropyl 1,4 Dioxane 2,5 Dione

Hydrolytic Degradation Pathways

Hydrolytic degradation is a primary abiotic mechanism for the breakdown of polyesters. The process involves the reaction of water with the ester linkages in the polymer backbone, leading to chain scission. For Poly(3,6-dipropyl-1,4-dioxane-2,5-dione), this reaction ultimately yields its constituent α-hydroxy acid, 2-hydroxyvaleric acid, and its oligomers.

The mechanism begins with the diffusion of water molecules into the polymer matrix. nih.gov This process is generally more rapid in the amorphous regions of the polymer compared to the more ordered and dense crystalline regions. nih.govnih.gov Once within the polymer, a water molecule can act as a nucleophile, attacking the carbonyl carbon of the ester group. This can be catalyzed by either acidic or basic conditions. nih.gov

Acid Catalysis: In an acidic environment, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base Catalysis: In a basic environment, hydroxide (B78521) ions, being stronger nucleophiles than water, directly attack the carbonyl carbon.

Autocatalysis: As the ester bonds are cleaved, carboxylic acid end groups are formed. These acidic end-products can then act as catalysts for the hydrolysis of remaining ester bonds in a process known as autocatalysis. nih.gov This can lead to an acceleration of the degradation process from within the bulk of the material, particularly in thick samples where the acidic by-products cannot easily diffuse out. nih.gov

Polymers derived from diisopropyl-substituted monomers, which are analogous to the dipropyl-substituted polymer, have been shown to exhibit slower hydrolysis rates compared to their methyl-substituted counterparts like poly(lactic acid) (PLA). vulcanchem.com This is largely attributed to the increased hydrophobicity and steric hindrance conferred by the larger alkyl side chains. vulcanchem.com

Enzymatic Degradation Processes

In biologically active environments, such as soil or compost, the degradation of Poly(this compound) is significantly accelerated by enzymatic activity. A wide variety of microorganisms secrete extracellular enzymes, such as lipases, esterases, and cutinases, that are capable of catalyzing the hydrolysis of polyester (B1180765) ester bonds. mdpi.comnih.gov

The process begins with the colonization of the polymer surface by microorganisms. These organisms then secrete depolymerase enzymes that adsorb to the polymer surface and cleave the ester linkages. This breaks the long polymer chains into shorter, water-soluble oligomers and, eventually, into the monomer, 2-hydroxyvaleric acid. These smaller molecules can then be transported into the microbial cells and used as a source of carbon and energy. nih.gov

Factors Influencing Degradation Rates

The rate at which Poly(this compound) degrades is not intrinsic but is influenced by a combination of its chemical structure, physical properties, and environmental conditions.

Substituents: The nature of the alkyl substituent on the polymer backbone is a critical factor. The propyl groups in Poly(this compound) increase the polymer's hydrophobicity compared to poly(lactic acid) (PLA), which has smaller methyl groups. vulcanchem.com This increased hydrophobicity impedes water penetration into the polymer matrix, resulting in a slower rate of hydrolytic degradation. The larger size of the propyl group can also sterically hinder the approach of water molecules and enzymes to the ester bond, further reducing the degradation rate.

| Property | Poly(lactic acid) (PLA) | Poly(this compound) | Reference |

|---|---|---|---|

| Substituent Group | Methyl (-CH₃) | Propyl (-CH₂CH₂CH₃) | sigmaaldrich.com |

| Relative Hydrophobicity | Lower | Higher | vulcanchem.com |

| Expected Degradation Rate | Faster | Slower | vulcanchem.com |

| PLA Sample | Initial Crystallinity (%) | Degradation Observation | Reference |

|---|---|---|---|

| Amorphous PLA | ~0% | Degrades significantly faster than semi-crystalline PLA. | biomaterials.org |

| Semi-crystalline PLA | ~30-40% | Slower degradation due to the resistance of crystalline regions to hydrolysis. | researchgate.netbiomaterials.org |

| Degrading Semi-crystalline PLA | Increases initially | Amorphous regions erode first, leading to a temporary increase in the percentage of crystalline material. | nih.gov |

Other factors that influence degradation include molecular weight (higher molecular weight generally slows degradation), temperature (higher temperatures accelerate hydrolysis), and pH (degradation is faster in highly acidic or basic conditions). nih.gov

Depolymerization for Closed-Loop Recycling

To address the environmental challenges of plastic waste, significant research has focused on chemical recycling, which allows polymers to be broken down into their constituent monomers. These monomers can then be purified and repolymerized to produce virgin-quality polymer, creating a closed-loop system. mdpi.comrsc.org Polyesters like Poly(this compound) are well-suited for this process due to the reversibility of the esterification reaction. rsc.org

The depolymerization process involves the cleavage of the ester bonds through mechanisms such as hydrolysis, alcoholysis, or glycolysis. acs.orgmdpi.com

Hydrolysis: High-temperature water, sometimes under pressure, can be used to efficiently break down the polymer into its corresponding α-hydroxy acid (2-hydroxyvaleric acid). google.com

Alcoholysis: Reacting the polymer with an alcohol (e.g., methanol (B129727) or ethanol), often in the presence of a catalyst, yields the corresponding alkyl ester of the hydroxy acid (e.g., methyl 2-hydroxyvalerate). mdpi.com

Glycolysis: Using a diol like ethylene (B1197577) glycol as the depolymerizing agent breaks the polymer into smaller oligomers terminated with hydroxyl groups.

These processes are often accelerated using catalysts. rsc.org The recovered monomer or its derivatives can then be re-polymerized, often through ring-opening polymerization of the this compound monomer, to create new polymer with properties identical to the original material. This "depolymerization-polymerization" strategy is a sustainable and resource-efficient alternative to landfilling or mechanical recycling. rsc.org

| Method | Reagent | Primary Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Hydrolysis | Water (H₂O) | Hydroxy Acid | High Temperature & Pressure | google.com |

| Alcoholysis (e.g., Methanolysis) | Alcohol (e.g., Methanol) | Alkyl Ester of Hydroxy Acid | Elevated Temperature, Catalyst | mdpi.com |

| Glycolysis | Diol (e.g., Ethylene Glycol) | Hydroxy-terminated Oligomers | Elevated Temperature, Catalyst | doaj.org |

Theoretical and Computational Studies on 3,6 Dipropyl 1,4 Dioxane 2,5 Dione and Its Polymers

Quantum Chemical Calculations of Monomer Reactivity and Conformation (e.g., DFT, DLPNO-CCSD(T))

Quantum chemical calculations are instrumental in elucidating the electronic structure, conformation, and reactivity of monomers like 3,6-dipropyl-1,4-dioxane-2,5-dione.

Monomer Conformation:

Reactivity and Ring-Opening Polymerization (ROP):

DFT calculations are widely used to study the mechanism of ROP. mdpi.com These calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. For the ROP of lactide, DFT studies have provided detailed insights into the coordination-insertion mechanism catalyzed by various metal complexes. mdpi.commdpi.com The calculations can elucidate the role of the catalyst, the effect of the solvent, and the influence of substituents on the monomer.

In the case of this compound, the bulky propyl groups are expected to have a significant impact on its reactivity compared to lactide. The increased steric hindrance could affect the coordination of the monomer to the catalyst's active site, potentially leading to a lower polymerization rate. DFT calculations could quantify this effect by comparing the activation energies for the ROP of lactide and its dipropyl derivative with a given catalyst.

Advanced methods like the Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) can provide highly accurate energies for key reaction steps, further refining the understanding of the polymerization mechanism. While not yet reported for this specific monomer, such high-level calculations have been applied to related systems to benchmark DFT results.

Table 1: Predicted Conformational and Reactivity Parameters from Computational Models Note: Data for this compound are extrapolated based on studies of its analogs.

| Parameter | 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) | This compound (Predicted) | Computational Method |

| Ring Conformation | Skew-boat | Skew-boat (likely more puckered) | DFT |

| Substituent Position | Pseudo-equatorial | Pseudo-equatorial | DFT |

| Relative Reactivity in ROP | High | Moderate to Low | Inferred from steric effects |

| Activation Energy for ROP | Lower | Higher | DFT (predicted trend) |

Molecular Dynamics Simulations of Polymer Chains and Aggregates

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and structure of polymer chains and their aggregates in various environments.

Single Chain Conformation:

For poly(this compound), MD simulations can predict the conformation of individual polymer chains in the melt or in solution. The presence of the propyl side chains is expected to significantly increase the chain stiffness compared to PLA. This increased stiffness would arise from the steric hindrance of the bulky side groups, which would restrict the rotation around the polymer backbone. As a result, the polymer would likely have a larger radius of gyration and a more extended conformation than PLA of a similar molecular weight.

Polymer Aggregates and Bulk Properties:

MD simulations can also be used to model the behavior of multiple polymer chains, providing insights into the bulk properties of the material. For instance, simulations can predict the glass transition temperature (Tg), which is expected to be lower for poly(this compound) compared to PLA due to the plasticizing effect of the flexible propyl side chains. The increased hydrophobicity due to the propyl groups, which would lead to a longer degradation time, can also be studied through MD simulations by analyzing the interaction of the polymer with water molecules. sigmaaldrich.com

Table 2: Predicted Polymer Properties from Molecular Dynamics Simulations Note: Data for poly(this compound) are extrapolated based on the known effects of alkyl side chains.

| Property | Poly(lactide) (PLA) | Poly(this compound) (Predicted) |

| Chain Flexibility | High | Moderate |

| Glass Transition Temperature (Tg) | ~60 °C | Lower |

| Hydrophobicity | Moderate | High |

| Degradation Rate | Faster | Slower |

Computational Modeling of Polymerization Kinetics and Thermodynamics

Computational models can be developed to describe the kinetics and thermodynamics of the ring-opening polymerization of this compound.

Kinetic Modeling:

Kinetic models for the ROP of lactide have been successfully developed and validated against experimental data. cetjournal.it These models typically include steps for initiation, propagation, and in some cases, termination and transesterification reactions. For this compound, a similar kinetic model could be constructed. The rate constants for each reaction step could be estimated using quantum chemical calculations or fitted to experimental data. The model would likely show a slower polymerization rate compared to lactide due to the steric hindrance of the propyl groups.

When copolymerized with other monomers like glycolide (B1360168), the reactivity ratios can be determined using computational models that account for the different rates of monomer incorporation. For the lactide/glycolide system, stochastic and deterministic models have been used to extract these ratios from experimental data. acs.org A similar approach could be applied to copolymers involving this compound.

Thermodynamic Modeling:

Structure-Property Relationship Predictions via Computational Methods

A key application of computational modeling is to predict the relationship between the chemical structure of a polymer and its macroscopic properties.

For poly(this compound), computational methods can be used to predict how the propyl side chains influence properties such as:

Mechanical Properties: The increased chain stiffness and altered chain packing due to the propyl groups would affect the polymer's modulus, tensile strength, and elongation at break.

Thermal Properties: As mentioned, the glass transition temperature is expected to be lower than that of PLA. The melting temperature, if the polymer is semi-crystalline, would also be influenced by the side chains' effect on crystal packing.

Degradation Behavior: The increased hydrophobicity conferred by the propyl groups is predicted to slow down the hydrolysis of the ester bonds in the polymer backbone, leading to a longer degradation time. sigmaaldrich.com

Design of Novel Catalytic Systems through Computational Screening

Computational screening has emerged as a powerful strategy for the discovery and optimization of catalysts for polymerization reactions.

For the ROP of this compound, computational methods can be used to:

Screen Catalyst Candidates: A large library of potential catalysts can be computationally screened to predict their activity and selectivity for the polymerization of this sterically demanding monomer. DFT calculations can be used to evaluate the key steps in the catalytic cycle for each candidate. mdpi.comacs.org

Optimize Catalyst Structure: For a promising catalyst scaffold, computational methods can be used to explore the effect of modifying the ligands on the catalyst's performance. researchgate.net This can guide the synthesis of new, more efficient catalysts.

Understand Stereoselectivity: For the polymerization of racemic mixtures of this compound, computational studies can help in designing catalysts that can selectively produce stereoregular polymers (e.g., isotactic or syndiotactic), which can have significantly different properties from atactic polymers. acs.orgsemanticscholar.org

By leveraging these computational approaches, the development of new polyesters based on this compound with tailored properties can be accelerated, even in the absence of extensive experimental data.

Emerging Research Directions and Future Perspectives

Development of Novel Functionalized 3,6-Dipropyl-1,4-dioxane-2,5-dione Monomers

The development of novel functionalized monomers is a cornerstone of advancing polymer science, as the properties of the final polymer are intrinsically linked to the structure of its monomeric units. Research in this area for this compound analogues is aimed at introducing specific chemical groups to tailor the resulting polymer for a variety of applications.

Detailed research findings indicate that the synthesis of asymmetrically substituted 1,4-dioxane-2,5-diones can be challenging. google.com Traditional methods often result in a mixture of products that are difficult and costly to separate. google.com However, processes utilizing fixed-bed catalyst systems are being explored to produce these monomers more cleanly and in higher yields. google.com The introduction of functional groups, such as those derived from glutamic acid, has been shown to create monomers that can undergo organo-catalyzed ring-opening polymerization. nih.gov In some cases, these functionalized monomers exhibit even higher reactivity than lactide. nih.gov

The synthesis of these monomers often involves multi-step processes. For instance, a (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione was prepared in four steps starting from glutamic acid and bromoacetyl bromide. nih.gov The strategic placement of functional groups is crucial, as it can influence the polymerization process and the final properties of the polymer. nih.gov

Advanced Catalysis for Precision Polymerization

The precise control over the polymerization process is critical for determining the microstructure and, consequently, the properties of the resulting polymer. For poly(this compound), this involves the use of advanced catalytic systems that can control the stereochemistry of the polymer chain.

The ring-opening polymerization (ROP) of lactide and its derivatives is the most common method for producing high molecular weight polyesters. researchgate.netnih.gov A variety of catalysts have been investigated for this purpose, including organometallic compounds and organocatalysts. sigmaaldrich.comgoogle.com Stereoselective polymerization, which controls the arrangement of the monomer units in the polymer chain, is a key area of research. Catalysts based on aluminum, zirconium, and yttrium complexes have shown promise in achieving different types of stereocontrol, leading to isotactic, syndiotactic, or heterotactic polymers. acs.orgrsc.orgrsc.org

The choice of catalyst and reaction conditions significantly impacts the polymerization kinetics and the properties of the final polymer. For example, some catalysts can achieve high stereoselectivity, leading to crystalline polymers with high melting points, while others may produce amorphous materials. acs.org The development of catalysts that are active under mild conditions and can be easily removed from the final product is a major goal. acs.org

Sustainable Synthesis and Polymerization Methodologies

The shift towards a green and sustainable chemical industry has spurred research into more environmentally friendly methods for synthesizing both monomers and polymers. This includes the use of renewable resources, solvent-free reaction conditions, and biocatalytic approaches.

The synthesis of this compound and its polymerization can be made more sustainable by employing green chemistry principles. researchgate.net One approach is the use of natural catalysts, such as kaolin, for the ring-opening polymerization of lactide, which can be performed without a solvent. rsc.org This method has been shown to produce high molecular weight polylactide with low levels of heavy metal contamination. rsc.org

Enzymatic polymerization is another promising green approach. mdpi.comyoutube.com Lipases, for example, can catalyze the ring-opening polymerization of lactides under mild conditions, yielding polymers suitable for biomedical applications. mdpi.com While enzymatic methods may currently produce polymers with lower molecular weights compared to conventional methods, they offer the advantage of high selectivity and the avoidance of toxic metal catalysts. mdpi.com Additionally, research into one-step synthesis of lactide from lactic acid using covalent organic frameworks as catalysts presents a pathway to reduce energy consumption and avoid metal catalysts. rsc.org

Integration with Other Polymer Systems for Hybrid Materials

To further enhance the properties and expand the applications of poly(this compound), it can be blended or copolymerized with other polymers to create hybrid materials. These materials can exhibit a combination of properties from their constituent components, leading to improved performance.

The integration of polylactide-based materials with other polymers is a well-established strategy to create materials with tailored properties. nih.govresearchgate.net For instance, blending PLA with other biopolymers can enhance its biocompatibility and mechanical properties for biomedical applications. nih.gov Copolymers of lactide with other monomers, such as ε-caprolactone, can be synthesized to create materials with a range of properties. nih.gov